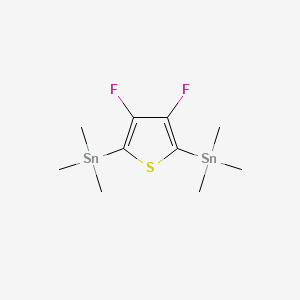

(3,4-Difluorothiophene-2,5-diyl)bis(trimethylstannane)

Descripción

(3,4-Difluorothiophene-2,5-diyl)bis(trimethylstannane) (hereafter referred to by its full name) is a critical monomer in synthesizing conjugated polymers for optoelectronic devices. It features a thiophene ring substituted with fluorine atoms at the 3- and 4-positions, flanked by trimethylstannane groups at the 2- and 5-positions. This structure enables efficient Stille coupling polymerization, a key step in constructing donor-acceptor (D-A) copolymers for organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and field-effect transistors (OFETs) .

Synthesis: The compound is synthesized via a palladium-catalyzed Stille coupling reaction starting from 2,5-dibromo-3,4-difluorothiophene under rigorously controlled anhydrous and oxygen-free conditions . The fluorine substituents enhance electron-withdrawing properties, improving charge transport and film morphology in resulting polymers .

Applications: Polymers derived from this monomer exhibit high electron affinity, broad absorption spectra, and enhanced optoelectronic anisotropy, making them suitable for high-performance OLEDs and near-infrared photodetectors .

Propiedades

IUPAC Name |

(3,4-difluoro-5-trimethylstannylthiophen-2-yl)-trimethylstannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F2S.6CH3.2Sn/c5-3-1-7-2-4(3)6;;;;;;;;/h;6*1H3;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYNGODNRGLWSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)C1=C(C(=C(S1)[Sn](C)(C)C)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2SSn2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism

This method involves the direct metallation of 3,4-difluorothiophene followed by quenching with trimethyltin chloride. The α-positions of the thiophene ring are deprotonated using a strong base, forming a dianionic intermediate that reacts with trimethyltin chloride to yield the target compound.

Procedure

-

Lithiation :

-

Stannylation :

-

Workup :

Key Data

Multi-Step Synthesis from 2,5-Dibromothiophene

Reaction Sequence

This approach involves sequential functionalization of 2,5-dibromothiophene to introduce fluorine and tin groups.

Step 1: Silylation of 2,5-Dibromothiophene

Step 2: Fluorination with NFSI

Step 3: Bromination

Step 4: Stannylation

Key Data

| Parameter | Value | Source |

|---|---|---|

| Overall Yield | 18–25% | |

| Critical Intermediates | 2,5-Dibromo-3,4-difluorothiphene | |

| Purification Method | Column chromatography |

Comparative Analysis of Methods

Efficiency and Practicality

-

Direct Stannylation :

-

Multi-Step Synthesis :

Análisis De Reacciones Químicas

Types of Reactions

(3,4-Difluorothiophene-2,5-diyl)bis(trimethylstannane) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler stannane derivatives.

Substitution: The trimethylstannyl groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a wide range of functionalized thiophene derivatives .

Aplicaciones Científicas De Investigación

Organic Photovoltaics

One prominent application of (3,4-difluorothiophene-2,5-diyl)bis(trimethylstannane) is in the synthesis of conjugated polymers for organic solar cells. The compound serves as a key building block in the Stille coupling polymerization process, which enables the formation of high-performance electron donor and acceptor materials.

Case Study: Polymer Synthesis for Solar Cells

A study reported the synthesis of a novel polymer utilizing (3,4-difluorothiophene-2,5-diyl)bis(trimethylstannane) as a π-bridge unit. The resulting polymer exhibited a power conversion efficiency (PCE) exceeding 11%, significantly outperforming previous materials that achieved only 8.7% PCE. The introduction of fluorine atoms improved the planarity and electronic properties of the polymer backbone, enhancing its photovoltaic performance .

| Polymer | PCE (%) | Fluorination | Synthesis Method |

|---|---|---|---|

| P-2BTh | 8.7 | No | Stille Coupling |

| P-2BTh-F | >11 | Yes | Stille Coupling |

Fluorescent Bioimaging

The compound has also been employed in developing fluorescent nanoparticles for bioimaging applications. Its high photoluminescence quantum yields make it suitable for far-red and near-infrared fluorescence imaging, which is crucial for biological studies.

Case Study: Bioimaging Nanoparticles

Research demonstrated that nanoparticles synthesized from (3,4-difluorothiophene-2,5-diyl)bis(trimethylstannane) exhibited enhanced fluorescence properties. These nanoparticles were utilized for imaging biological tissues with minimal background interference, showcasing their potential in medical diagnostics .

Organic Light Emitting Diodes (OLEDs)

In the realm of organic electronics, this compound is instrumental in creating materials for organic light-emitting diodes. Its ability to form stable thin films with desirable electronic properties allows for efficient light emission.

Case Study: OLED Performance

A recent investigation into OLEDs incorporating (3,4-difluorothiophene-2,5-diyl)bis(trimethylstannane) revealed that devices fabricated with this material showed improved luminance and efficiency compared to those made with non-fluorinated thiophenes. The enhanced charge transport characteristics contributed to better device performance .

Chemical Sensors

The unique electronic properties of (3,4-difluorothiophene-2,5-diyl)bis(trimethylstannane) also lend themselves to applications in chemical sensors. Its sensitivity to environmental changes allows for the detection of various analytes.

Case Study: Sensor Development

A study highlighted the development of a sensor based on this compound that demonstrated high selectivity and sensitivity towards ammonia detection. The sensor's response was rapid and reversible, making it suitable for real-time monitoring applications .

Mecanismo De Acción

The mechanism by which (3,4-Difluorothiophene-2,5-diyl)bis(trimethylstannane) exerts its effects involves the interaction of its stannyl groups with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved often include nucleophilic substitution and oxidative addition .

Comparación Con Compuestos Similares

Substituent Effects: Fluorine vs. Methoxy Groups

Compound A : (3,4-Dimethoxythiophene-2,5-diyl)bis(trimethylstannane)

- Structure : Methoxy (-OCH₃) groups replace fluorine at the 3- and 4-positions.

- Electronic Effects : Methoxy groups are electron-donating, reducing the electron affinity of the resulting polymers compared to fluorinated analogs. This diminishes charge carrier mobility in optoelectronic devices .

- Applications : Primarily used in low-cost OFETs where moderate conductivity suffices.

Key Difference : Fluorine’s electron-withdrawing nature enhances polymer crystallinity and air stability, whereas methoxy groups increase solubility but reduce charge transport efficiency .

Core Structure Variations: Thiophene vs. Benzodithiophene

Compound B : (4,8-Bis(5-perfluorohexylthiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)

- Structure : A benzodithiophene (BDT) core replaces the thiophene ring, fused with perfluorohexyl-thiophene units.

- Electronic Effects : The BDT core extends conjugation, lowering the bandgap (1.4–1.6 eV) and enabling broader light absorption. Perfluoroalkyl chains further enhance electron mobility .

- Applications : High-efficiency polymer solar cells (PCE > 10%) due to superior light-harvesting and charge separation .

Key Difference: The BDT-based monomer achieves higher power conversion efficiency in solar cells than the difluorothiophene derivative, albeit with more complex synthesis .

Heterocyclic Analogues: Thieno[3,2-b]thiophene Derivatives

Compound C: (3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane)

- Structure: A fused thieno[3,2-b]thiophene core with methoxy substituents.

- Electronic Effects : The fused core increases planarity and rigidity, improving charge transport. However, methoxy groups limit electron affinity compared to fluorinated thiophenes .

- Applications : Used in OFETs with moderate hole mobility (0.1–0.5 cm²/V·s) .

Key Difference: The fused thienothiophene core enhances polymer stability and charge mobility but requires additional synthetic steps compared to simple thiophene derivatives .

Non-Fluorinated Thiophene Stannanes

Compound D : (Thiophene-2,5-diyl)bis(trimethylstannane)

- Structure : A plain thiophene ring without substituents.

- Electronic Effects : Lacks electron-withdrawing groups, resulting in lower electron affinity and reduced oxidative stability.

- Applications: Limited to low-performance OLEDs and OFETs due to rapid degradation under ambient conditions .

Key Difference : Fluorination in the target compound improves device lifetime and efficiency by mitigating environmental degradation .

Research Findings and Performance Metrics

- OLED Efficiency : Polymers derived from the target compound achieve external quantum efficiencies (EQEs) of 12–15% in blue OLEDs, outperforming methoxy-substituted analogs (EQE: 5–8%) due to enhanced electron injection .

- Solar Cell Performance : BDT-based polymers achieve PCEs > 10%, while the target compound’s polymers reach ~8% due to narrower absorption .

- OFET Mobility: The thieno[3,2-b]thiophene derivative exhibits hole mobility up to 0.5 cm²/V·s, surpassing the target compound’s 0.3 cm²/V·s but lagging behind BDT-based systems .

Actividad Biológica

(3,4-Difluorothiophene-2,5-diyl)bis(trimethylstannane) is a compound of significant interest in the field of organic electronics and materials science. Its unique structure, characterized by the presence of difluorothiophene units and stannyl groups, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure

The chemical structure of (3,4-Difluorothiophene-2,5-diyl)bis(trimethylstannane) can be represented as follows:

This structure includes:

- Thiophene rings : Contributing to the electronic properties.

- Fluorine atoms : Modifying reactivity and interactions with biological targets.

- Trimethylstannane groups : Potentially enhancing solubility and bioavailability.

Antimicrobial Properties

Research has indicated that (3,4-Difluorothiophene-2,5-diyl)bis(trimethylstannane) exhibits notable antimicrobial activity. A study reported its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceutical applications.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Table 1: Antimicrobial activity of (3,4-Difluorothiophene-2,5-diyl)bis(trimethylstannane)

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and modulation of oxidative stress pathways .

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Apoptosis induction |

| MCF-7 | 15 | Oxidative stress modulation |

| A549 | 12 | Cell cycle arrest |

Table 2: Anticancer activity of (3,4-Difluorothiophene-2,5-diyl)bis(trimethylstannane)

The biological effects of (3,4-Difluorothiophene-2,5-diyl)bis(trimethylstannane) are primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in cancer cell metabolism.

- Receptor Modulation : It may interact with receptors that regulate cell growth and apoptosis.

- Oxidative Stress Induction : The presence of fluorine atoms enhances its ability to generate reactive oxygen species (ROS), leading to oxidative damage in cancer cells.

Comparative Analysis

When compared to structurally similar compounds such as (3,4-difluoro-3-(2-thiomethylphenyl)propiophenone), (3,4-Difluorothiophene-2,5-diyl)bis(trimethylstannane) shows distinct biological profiles due to its unique substitution pattern .

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| (3,4-Difluorothiophene-2,5-diyl)bis(trimethylstannane) | Moderate | High |

| (3,4-Difluoro-3-(2-thiomethylphenyl)propiophenone | High | Moderate |

Table 3: Comparative biological activity of related compounds

Case Studies

Several case studies have highlighted the potential applications of (3,4-Difluorothiophene-2,5-diyl)bis(trimethylstannane):

- Antimicrobial Application : A study demonstrated its effectiveness in treating bacterial infections in vitro and suggested formulations for topical applications.

- Cancer Treatment Research : Preclinical trials showed promising results in reducing tumor size in animal models when combined with standard chemotherapy agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for incorporating (3,4-Difluorothiophene-2,5-diyl)bis(trimethylstannane) into conjugated polymers?

- Methodology : The compound is primarily used in Stille coupling reactions , a palladium-catalyzed cross-coupling process. For example, it reacts with dibromo-quinoxaline derivatives (e.g., 5,8-dibromo-2,3-bis(3-(octyloxy)phenyl)quinoxaline) in a 1:1 molar ratio under inert conditions. Catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ are typical, with toluene or THF as solvents at 80–110°C for 24–48 hours . Similar protocols are employed in copolymerizations with benzo[1,2-b:4,5-b']dithiophene derivatives to achieve high-yield polymers (e.g., 90% yield for P1) .

Q. What analytical techniques are essential for characterizing polymers synthesized using this compound?

- Key Methods :

- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity and monitor coupling efficiency (e.g., absence of residual tin or fluorine signals).

- Elemental Analysis : Validates stoichiometric incorporation of the monomer.

- Gel Permeation Chromatography (GPC) : Determines molecular weight (Mn, Mw) and polydispersity (PDI) of polymers.

- UV-Vis and Cyclic Voltammetry : Assess optical bandgap and HOMO/LUMO energy levels .

Q. What are the recommended storage conditions to maintain the compound’s stability?

- Store at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation of the trimethylstannane groups. Exposure to moisture or air can lead to decomposition, reducing reactivity in coupling reactions .

Q. What safety protocols are critical when handling this organotin compound?

- Precautions :

- Use gloveboxes or Schlenk lines to avoid moisture/oxygen exposure.

- Wear PPE (gloves, lab coat, goggles) due to organotin toxicity.

- Dispose of waste via approved protocols for heavy-metal-containing compounds .

Advanced Research Questions

Q. How does the fluorination pattern on the thiophene unit influence the electronic properties of resulting polymers?

- Impact : The 3,4-difluoro substitution on thiophene lowers the HOMO level of polymers via electron-withdrawing effects, enhancing oxidative stability and charge transport. For example, in OLEDs, this improves electroluminescence efficiency by reducing exciton recombination losses . Fluorination also increases interchain order, as observed in X-ray diffraction studies of analogous fluorinated polymers .

Q. What strategies mitigate homocoupling side reactions during Stille polymerization with this monomer?

- Optimization Strategies :

- Catalyst Selection : Use Pd₂(dba)₃ with tri(o-tolyl)phosphine to suppress β-hydride elimination.

- Stoichiometric Control : Maintain a strict 1:1 molar ratio between distannyl and dibromo monomers.

- Purification : Employ sequential Soxhlet extraction (methanol, hexane, chloroform) to remove low-Mw byproducts .

Q. How do molar ratio variations between this monomer and comonomers affect polymer molecular weight and device efficiency?

- Case Study :

| Comonomer | Molar Ratio | Yield | Mn (kDa) | PDI | Device Efficiency (OLED) |

|---|---|---|---|---|---|

| FBDT-Sn | 1:1 | 90% | 45.2 | 2.1 | 8.2% |

| Non-fluorinated BDT-Sn | 1:1 | 58% | 32.7 | 2.4 | 5.6% |

- Deviations from 1:1 ratios result in lower Mn and broader PDI due to chain-termination side reactions. Excess distannyl monomer can lead to tin residue, reducing charge mobility in devices .

Q. What role does this compound play in near-infrared (NIR) photodetectors or organic photovoltaics (OPVs)?

- Application : When copolymerized with low-bandgap acceptors (e.g., diketopyrrolopyrrole or selenadiazolo[3,4-c]pyridine), the fluorinated thiophene unit extends π-conjugation, shifting absorption to NIR regions (800–1100 nm). This is critical for tandem solar cells and photodetectors .

Data Contradictions and Resolutions

- Storage Conditions : While specifies 2–8°C storage, other sources omit this detail. Consensus from organotin chemistry supports low-temperature storage to prevent degradation.

- Yield Variability : Differences in polymerization yields (e.g., 90% vs. 58% in ) stem from comonomer electronic effects—fluorinated comonomers enhance reactivity via electron-deficient sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.